molecular formula C19H21N3O3 B2966611 ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate CAS No. 325721-31-1

ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate

Cat. No. B2966611
CAS RN: 325721-31-1
M. Wt: 339.395
InChI Key: PWFMICIGDWTHGT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole derivatives are often found in many natural products and pharmaceuticals . The presence of the carboxylate ester group (-CO2Et) suggests that it might have some interesting reactivity and could potentially be used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely feature aromaticity in the pyrrole ring, contributing to its stability. The carbamoylamino group (-NHCONH2) and the carboxylate ester group (-CO2Et) might also participate in hydrogen bonding, which could influence its physical properties and reactivity .


Chemical Reactions Analysis

Pyrrole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions at the carbonyl group . The carbamoylamino and carboxylate ester groups in this compound could also offer additional sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carbamoylamino and carboxylate ester groups could enhance its solubility in polar solvents .

Future Directions

The study and application of pyrrole derivatives is a vibrant field, with potential uses in pharmaceuticals, materials science, and organic synthesis . This specific compound, with its unique combination of functional groups, could potentially be a valuable tool in these areas.

properties

IUPAC Name

ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-25-18(23)16-12(2)22(21-19(20)24)17-14(9-10-15(16)17)11-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H3,20,21,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFMICIGDWTHGT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1CCC2=CC3=CC=CC=C3)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C\2=C1CC/C2=C\C3=CC=CC=C3)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(carbamoylamino)-2-methyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[b]pyrrole-3-carboxylate

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